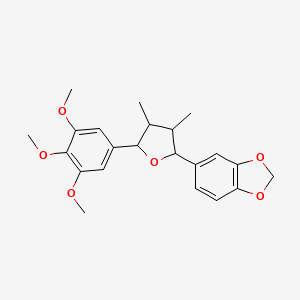

Henricine

Description

Structure

3D Structure

Properties

Molecular Formula |

C22H26O6 |

|---|---|

Molecular Weight |

386.4 g/mol |

IUPAC Name |

5-[3,4-dimethyl-5-(3,4,5-trimethoxyphenyl)oxolan-2-yl]-1,3-benzodioxole |

InChI |

InChI=1S/C22H26O6/c1-12-13(2)21(15-9-18(23-3)22(25-5)19(10-15)24-4)28-20(12)14-6-7-16-17(8-14)27-11-26-16/h6-10,12-13,20-21H,11H2,1-5H3 |

InChI Key |

WHNJCTMEGTVMBR-UHFFFAOYSA-N |

Canonical SMILES |

CC1C(C(OC1C2=CC3=C(C=C2)OCO3)C4=CC(=C(C(=C4)OC)OC)OC)C |

Origin of Product |

United States |

Foundational & Exploratory

The Core Mechanism of Ricin Toxin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide elucidates the intricate molecular mechanisms underlying the potent cytotoxicity of ricin toxin. Derived from the seeds of the castor oil plant (Ricinus communis), ricin is a type 2 ribosome-inactivating protein (RIP) that orchestrates a multi-step process to halt protein synthesis, ultimately leading to cell death.[1] This document provides a detailed overview of ricin's structure, cellular entry, intracellular trafficking, and its catalytic inactivation of ribosomes, supported by quantitative data, detailed experimental protocols, and visual diagrams of the key pathways.

Ricin Toxin: Structure and Function

Ricin is a heterodimeric glycoprotein with a molecular weight of approximately 60-65 kDa.[2] It consists of two polypeptide chains, the A-chain (RTA) and the B-chain (RTB), linked by a single disulfide bond.[1][3]

-

Ricin Toxin A-Chain (RTA): This chain is an N-glycoside hydrolase composed of 267 amino acids.[2] RTA is responsible for the toxin's enzymatic activity. It specifically and irreversibly hydrolyzes the N-glycosidic bond of a single adenine residue (A4324 in rat 28S rRNA) within the highly conserved sarcin-ricin loop (SRL) of the large ribosomal RNA (rRNA).[2][4] This depurination event inactivates the ribosome, thereby inhibiting protein synthesis.[4][5]

-

Ricin Toxin B-Chain (RTB): This chain is a lectin composed of 262 amino acids that can bind to terminal galactose and N-acetylgalactosamine residues on cell surface glycoproteins and glycolipids.[2] RTB facilitates the entry of the entire toxin into the cell.[6] It has been shown that RTB can bind to 106–108 ricin molecules per cell surface.[2]

Quantitative Data on Ricin Toxin Activity

The following tables summarize key quantitative parameters related to the activity of ricin toxin.

Table 1: Cytotoxicity of Ricin Toxin

| Cell Line | Assay Method | IC50 | Incubation Time | Reference |

| Vero | Real-time cell electronic sensing | 0.4 ng/mL | 24 h | [2] |

| HeLa | CCK-8 assay | 0.3 ng/mL | 24 h | [6] |

| A549 | WST-1 cytotoxicity assay | Varies with preparation | Not specified | [7] |

Table 2: Kinetic Parameters of Ricin Toxin A-Chain (RTA)

| Substrate | Km | kcat | kcat/Km | pH | Temperature (°C) | Reference |

| hsDNA | 46.6 µM | 2000 min-1 | 7.1 x 105 M-1s-1 | 4.6 | 25 | [8] |

| 14-base stem-loop RNA | ~5 µM | 219 min-1 | 4.5 x 105 M-1s-1 | 4.0 | Not specified | [8] |

| 28S rRNA | Not specified | Not specified | 3.8 x 106 M-1s-1 | Not specified | Not specified | [3] |

| Rabbit reticulocyte 80S ribosomes | Not specified | Not specified | 2.6 x 108 M-1s-1 | Not specified | Not specified | [1] |

Table 3: Detection Limits of Ricin Toxin in Various Assays

| Assay Method | Matrix | Limit of Detection (LOD) | Reference |

| MALDI-TOF MS | Buffer and milk | 0.2 ng/mL | [9] |

| HILIC-HRMS | Milk and sake | 10 pM (0.65 µg/mL) | [10] |

| HILIC-HRMS | Orange juice and coffee | 100 pM (6.5 µg/mL) | [10] |

| Cytotoxicity Assay (HeLa cells) | N/A | 0.3 ng/mL (ricin), 0.03 ng/mL (abrin) | [6] |

| Depurination Activity Assay (HPLC-MS/MS) | N/A | 0.506 ng/mL (ricin), 0.168 ng/mL (abrin) | [11] |

Mechanism of Action: A Step-by-Step Breakdown

The toxic action of ricin can be dissected into several distinct stages, from cell surface binding to the eventual cessation of protein synthesis.

Cell Entry and Intracellular Trafficking

The journey of ricin into the cell begins with the B-chain binding to galactose-containing receptors on the cell surface.[12] This is followed by internalization through various endocytic pathways, including clathrin-dependent and -independent mechanisms.[13]

Once inside the cell, the ricin-containing endosomes undergo retrograde transport, moving from early endosomes to the trans-Golgi network (TGN) and then to the endoplasmic reticulum (ER).[13][14] This transport pathway is crucial for the toxin's eventual escape into the cytosol.

Activation in the Endoplasmic Reticulum

Within the ER lumen, the disulfide bond linking the A and B chains is cleaved by protein disulfide isomerase (PDI).[15][16] This separation is a critical step, as it liberates the catalytically active RTA. The free RTA then partially unfolds and is thought to be translocated across the ER membrane into the cytosol, possibly by co-opting the ER-associated protein degradation (ERAD) machinery that normally removes misfolded proteins from the ER.[17]

Ribosome Inactivation in the Cytosol

Upon reaching the cytosol, the RTA refolds into its active conformation and targets the ribosomes.[18] As an RNA N-glycosidase, RTA cleaves the glycosidic bond of adenine at position 4324 in the 28S rRNA, a key component of the 60S ribosomal subunit.[4][19] This specific depurination of the sarcin-ricin loop irreversibly inactivates the ribosome, preventing the binding of elongation factors and thereby halting protein synthesis.[12] A single molecule of RTA is capable of inactivating up to 1,500 ribosomes per minute, leading to rapid and efficient cell death.[18][20]

Experimental Protocols

This section provides an overview of key experimental methodologies used to study the mechanism of action of ricin toxin.

Cytotoxicity Assay (MTT-Based)

This protocol is a colorimetric assay to determine the IC50 of ricin on adherent cells.

Materials:

-

Adherent cell line (e.g., Vero, HeLa)

-

96-well plates

-

Complete cell culture medium

-

Ricin toxin stock solution

-

Phosphate-buffered saline (PBS)

-

MTT solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO)

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 1 x 104 cells per well and incubate overnight.

-

Prepare serial dilutions of ricin in serum-free medium to achieve final concentrations ranging from 0.01 to 300 ng/mL.

-

Remove the growth medium from the cells and add the ricin dilutions to the respective wells. Include a no-toxin control.

-

Incubate the plate for 24-48 hours at 37°C in a 5% CO2 incubator.

-

Add 20 µL of MTT solution to each well and incubate for 4 hours.

-

Aspirate the medium and MTT solution, and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 490 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.[21]

Ribosome Inactivation Assay (In Vitro Depurination)

This protocol describes an in vitro assay to measure the depurination activity of ricin using a synthetic RNA or DNA substrate, followed by analysis with MALDI-TOF MS.

Materials:

-

Ricin toxin

-

Synthetic RNA or DNA oligonucleotide substrate containing the GAGA tetraloop

-

Reaction buffer (e.g., 1 mM ammonium acetate, pH 4.0, with 20 µg/mL BSA and 1 mM Zn2+)

-

Antibody-coated magnetic beads for ricin capture (optional)

-

MALDI-TOF mass spectrometer

Procedure:

-

(Optional) Capture ricin from a sample using antibody-coated magnetic beads.

-

Prepare a reaction mixture containing the ricin sample and the synthetic oligonucleotide substrate in the reaction buffer.

-

Incubate the reaction at an optimized temperature (e.g., 55°C) for a specific duration (e.g., 1 hour).[11]

-

Stop the reaction and prepare the sample for MALDI-TOF MS analysis.

-

Analyze the sample to detect the mass of the depurinated substrate, indicating ricin activity.[4][9]

Analysis of rRNA Depurination in Cells (qRT-PCR)

This protocol outlines a method to quantify ricin-induced ribosome depurination in cultured cells using quantitative reverse transcription PCR.

Materials:

-

Cell line (e.g., yeast or mammalian cells)

-

Ricin A-chain (for direct treatment of isolated ribosomes) or holotoxin (for cell treatment)

-

RNA extraction kit

-

Reverse transcription kit

-

qPCR machine and reagents

-

Primers flanking the sarcin-ricin loop

Procedure:

-

Treat cells with ricin or treat isolated ribosomes with RTA.

-

Extract total RNA from the cells or ribosomes.

-

Perform reverse transcription to generate cDNA.

-

Conduct qPCR using primers that amplify the region of the 28S rRNA containing the sarcin-ricin loop. The depurination event will inhibit the reverse transcriptase, leading to a decrease in the amount of PCR product.

-

Quantify the level of depurination by comparing the Ct values of ricin-treated samples to untreated controls.[5]

Conclusion

The mechanism of action of ricin toxin is a sophisticated and highly efficient process that leverages the host cell's own machinery for its devastating effects. A thorough understanding of each step, from receptor binding and intracellular trafficking to the enzymatic inactivation of ribosomes, is paramount for the development of effective therapeutics and vaccines. The quantitative data and experimental protocols provided in this guide serve as a valuable resource for researchers dedicated to combating the threat posed by this potent toxin.

References

- 1. researchgate.net [researchgate.net]

- 2. Real-Time Cytotoxicity Assay for Rapid and Sensitive Detection of Ricin from Complex Matrices - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Inhibition of Ricin A-Chain (RTA) Catalytic Activity by a Viral Genome-Linked Protein (VPg) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Improved Sensitivity for the Qualitative and Quantitative Analysis of Active Ricin by MALDI-TOF Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Development of a quantitative RT-PCR assay to examine the kinetics of ribosome depurination by ribosome inactivating proteins using Saccharomyces cerevisiae as a model - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Sensitive Detection and Differentiation of Biologically Active Ricin and Abrin in Complex Matrices via Specific Neutralizing Antibody-Based Cytotoxicity Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 7. biorxiv.org [biorxiv.org]

- 8. An Electrochemical Approach to Follow and Evaluate the Kinetic Catalysis of Ricin on hsDNA - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Improved Sensitivity for the Qualitative and Quantitative Analysis of Active Ricin by MALDI-TOF Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Simultaneous analysis of depurinated nucleic acid stem-loop and free adenine for ricin toxicity assay by hydrophilic interaction liquid chromatography-high-resolution mass spectrometry (HILIC-HRMS) - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 11. mdpi.com [mdpi.com]

- 12. BIOLOGICAL AGENTSRicin - A research review - JMVH [jmvh.org]

- 13. Ricin Trafficking in Plant and Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Ricin - Wikipedia [en.wikipedia.org]

- 16. researchgate.net [researchgate.net]

- 17. Ricin Trafficking in Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Intracellular Transport and Cytotoxicity of the Protein Toxin Ricin [mdpi.com]

- 19. Ribosomal RNA N-glycosylase Activity Assay of Ribosome-inactivating Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 20. cris.unibo.it [cris.unibo.it]

- 21. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

The Discovery and History of Ricin Toxin: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ricin, a potent toxalbumin found in the seeds of the castor oil plant (Ricinus communis), has a long and multifaceted history, from its initial discovery in the late 19th century to its notorious use in political assassinations and its exploration as a potential therapeutic agent. This technical guide provides a comprehensive overview of the discovery, history, and fundamental properties of ricin toxin, with a focus on the scientific methodologies and quantitative data that have shaped our understanding of this deadly molecule.

Discovery and Early History

The discovery of ricin is credited to Peter Hermann Stillmark, a German medical student at the University of Dorpat (now Tartu, Estonia). In his 1888 doctoral dissertation, "Über Ricin, ein giftiges Ferment aus den Samen von Ricinus communis L. und einigen anderen Euphorbiaceen," Stillmark described the isolation of a toxic protein from castor beans, which he named "ricin".[1][2] His initial experiments revealed that this substance could agglutinate red blood cells, a phenomenon he termed "hemagglutination".[3] Stillmark's work laid the foundation for the field of lectinology, the study of carbohydrate-binding proteins.[1]

Following Stillmark's discovery, the German immunologist Paul Ehrlich conducted seminal experiments in the 1890s using ricin to investigate the principles of immunology.[3] By administering gradually increasing, non-lethal doses of ricin to mice, Ehrlich demonstrated that the animals could develop a specific resistance, or immunity, to the toxin.[3] This work was instrumental in the development of his "side-chain theory" of antibody formation, for which he was awarded the Nobel Prize in Physiology or Medicine in 1908.[4]

The 20th century saw ricin gain notoriety for its potential as a biological weapon. The United States military investigated its use during World War I, designating it as "Agent W".[5] However, it was the Cold War-era assassination of the Bulgarian dissident writer Georgi Markov in London in 1978 that brought ricin to global attention. Markov was injected with a tiny pellet containing ricin, fired from a modified umbrella, and died four days later.[6][7][8] This event highlighted the extreme toxicity and potential for covert use of this potent toxin.

Biochemical and Structural Properties

Ricin is a type 2 ribosome-inactivating protein (RIP) with a molecular weight of approximately 65 kDa.[9][10] It is a heterodimer composed of two polypeptide chains, the A-chain (RTA) and the B-chain (RTB), linked by a single disulfide bond.[5][11]

-

Ricin Toxin A-Chain (RTA): RTA is a 32 kDa N-glycoside hydrolase responsible for the toxic activity of ricin.[5][11] It functions by catalytically inactivating the 60S subunit of eukaryotic ribosomes.[11]

-

Ricin Toxin B-Chain (RTB): RTB is a 34 kDa lectin that binds to galactose and N-acetylgalactosamine residues on the surface of cells.[5][11] This binding facilitates the entry of the entire ricin molecule into the cell.

Mechanism of Action: A Journey to Cellular Demise

The toxicity of ricin stems from its ability to irreversibly inhibit protein synthesis, leading to cell death. The process involves a series of steps, from cell surface binding to the catalytic inactivation of ribosomes.

Cellular Entry and Intracellular Trafficking

The journey of ricin into the cell begins with the B-chain binding to glycoproteins and glycolipids on the cell surface.[12] Following binding, the toxin is internalized via endocytosis.[3] Once inside the cell, ricin is transported through the endosomal pathway and undergoes retrograde transport to the trans-Golgi network and then to the endoplasmic reticulum (ER).[13]

Within the ER, the disulfide bond linking the A and B chains is cleaved by protein disulfide isomerase.[11] The liberated A-chain then translocates across the ER membrane into the cytosol.

Ribosome Inactivation

Once in the cytosol, the ricin A-chain acts as a highly specific N-glycosidase. It targets a single adenine residue (A4324 in rat 28S rRNA) within a highly conserved loop of the large ribosomal RNA (rRNA) known as the sarcin-ricin loop.[11][14] RTA cleaves the N-glycosidic bond, removing the adenine base without breaking the phosphodiester backbone of the rRNA.[11] This depurination event irreversibly inactivates the ribosome, preventing the binding of elongation factors and thereby halting protein synthesis.[11][14]

Quantitative Data

The toxicity of ricin is exceptionally high, although it varies depending on the route of exposure and the animal species.

| Quantitative Data | Value | Reference |

| Enzyme Kinetics of Ricin A-Chain | ||

| kcat | 219 min-1 | [5] |

| Km | ~5 µM | [5] |

| Catalytic Efficiency (kcat/Km) | 4.5 x 105 M-1s-1 | [5] |

| LD50 Values | ||

| Species | Route of Administration | LD50 (µg/kg) |

| Mouse | Intraperitoneal | 22 |

| Mouse | Intravenous | 2-8 |

| Mouse | Inhalation | 2.8-12.5 |

| Mouse | Oral | 21,500-30,000 |

| Rat | Intravenous | 0.35-0.5 |

| Rat | Oral | 20,000-30,000 |

| Guinea Pig | Intravenous | 0.4-0.5 |

| Rabbit | Intravenous | 0.03-0.06 |

| Dog | Intravenous | 1.65-1.75 |

| Rhesus Macaque | Inhalation | 5.8 |

| Human (estimated) | Oral | 1,000-20,000 |

Experimental Protocols

Extraction and Purification of Ricin from Castor Beans

This protocol outlines a common method for the isolation and purification of ricin using affinity chromatography.

Materials:

-

Castor beans (Ricinus communis)

-

Phosphate-buffered saline (PBS), pH 7.4

-

Ammonium sulfate

-

Dialysis tubing

-

Guar gum or Sepharose 4B affinity column

-

Lactose or galactose solution

-

Centrifuge

-

Spectrophotometer

Procedure:

-

Homogenization: Dehulled castor beans are homogenized in cold PBS.

-

Defatting: The homogenate is centrifuged to remove lipids and cellular debris.

-

Ammonium Sulfate Precipitation: The supernatant is subjected to ammonium sulfate precipitation (typically 40-60% saturation) to precipitate crude ricin.

-

Dialysis: The precipitate is redissolved in PBS and extensively dialyzed against PBS to remove ammonium sulfate.

-

Affinity Chromatography: The dialyzed protein solution is loaded onto a guar gum or Sepharose 4B column. Ricin binds to the galactose residues in the column matrix.

-

Washing: The column is washed with PBS to remove unbound proteins.

-

Elution: Ricin is eluted from the column using a solution of lactose or galactose, which competes for the binding sites on the ricin B-chain.

-

Purity Assessment: The purity of the eluted ricin can be assessed by SDS-PAGE.

Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is commonly used to measure cytotoxicity.

Materials:

-

Cell line (e.g., Vero, HeLa)

-

Cell culture medium

-

96-well plates

-

Ricin toxin

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO, acidified isopropanol)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Toxin Treatment: Treat the cells with serial dilutions of ricin and incubate for a specified period (e.g., 24, 48, 72 hours).

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Add the solubilization solution to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value (the concentration of ricin that inhibits cell viability by 50%).

Conclusion

From its initial discovery as a plant-derived toxin to its role in shaping the field of immunology and its unfortunate use as a weapon, ricin has remained a subject of intense scientific interest. A thorough understanding of its history, biochemical properties, and mechanism of action is crucial for researchers in toxicology, drug development, and biodefense. The detailed protocols and quantitative data presented in this guide provide a solid foundation for further investigation into this complex and potent molecule.

References

- 1. In Vitro Assessment of Cytotoxicity, Antioxidant, and Anti-Inflammatory Activities of Ricinus communis (Euphorbiaceae) Leaf Extracts - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Real-Time Cytotoxicity Assay for Rapid and Sensitive Detection of Ricin from Complex Matrices | PLOS One [journals.plos.org]

- 3. A New Method for Extraction and Analysis of Ricin Samples through MALDI-TOF-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. files.core.ac.uk [files.core.ac.uk]

- 6. scribd.com [scribd.com]

- 7. Ricin - Wikipedia [en.wikipedia.org]

- 8. Purification of Sepharose-unbinding ricin from castor beans (Ricinus communis) by hydroxyapatite chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Real-Time Cytotoxicity Assay for Rapid and Sensitive Detection of Ricin from Complex Matrices - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Ricinus communis Intoxications in Human and Veterinary Medicine-A Summary of Real Cases - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Animal Models of Ricin Toxicosis - PMC [pmc.ncbi.nlm.nih.gov]

- 14. jsr.org [jsr.org]

An In-depth Technical Guide on the Ricin Biosynthesis Pathway in Castor Beans

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ricin, a potent type 2 ribosome-inactivating protein (RIP) found in the seeds of the castor bean plant (Ricinus communis), has garnered significant interest within the scientific community due to its extreme toxicity and potential therapeutic applications. Comprising two polypeptide chains, the catalytic A chain (RTA) and the galactose-binding B chain (RTB), linked by a disulfide bond, ricin's intricate biosynthesis is a highly regulated and compartmentalized process. This technical guide provides a comprehensive overview of the core ricin biosynthesis pathway, from gene transcription to the deposition of the mature toxin in protein storage vacuoles. It is intended to serve as a valuable resource for researchers, scientists, and drug development professionals engaged in studies involving ricin, toxinology, and the development of novel therapeutics.

Ricin Biosynthesis Pathway: A Step-by-Step Elucidation

The synthesis of ricin is a multi-stage process that occurs predominantly in the endosperm of developing castor bean seeds. The pathway involves transcription and translation of the ricin gene, co-translational and post-translational modifications in the endoplasmic reticulum and Golgi apparatus, and culminates in the proteolytic processing and storage of the mature toxin in specialized vacuoles.

Transcription and Translation of the Preproricin Gene

The journey of ricin synthesis begins with the transcription of the ricin gene, which is part of a small gene family.[1][2] This gene is devoid of introns and encodes a single polypeptide precursor known as preproricin.[3] Transcription is followed by translation on ribosomes, initiating the synthesis of the preproricin polypeptide.

Translocation into the Endoplasmic Reticulum and Signal Peptide Cleavage

Preproricin is synthesized with an N-terminal signal peptide that directs the nascent polypeptide to the endoplasmic reticulum (ER).[4] As the preproricin molecule is co-translationally translocated into the ER lumen, the signal peptide is cleaved by a signal peptidase, yielding proricin. This crucial step ensures that the toxin is sequestered within the endomembrane system, preventing its premature interaction with cytosolic ribosomes.

Glycosylation and Disulfide Bond Formation in the ER

Within the ER lumen, proricin undergoes critical post-translational modifications. It is N-glycosylated, a process essential for its proper folding and stability.[4] Concurrently, a single disulfide bond is formed between cysteine residues in the A and B chain domains, a reaction catalyzed by protein disulfide isomerase (PDI).[5] This disulfide bond is a hallmark of the mature ricin toxin.

Transport through the Golgi Apparatus

The correctly folded and glycosylated proricin is then transported from the ER to the Golgi apparatus. Within the Golgi stacks, the oligosaccharide chains of proricin may undergo further modifications. The Golgi also plays a crucial role in sorting and packaging proricin for its transport to the protein storage vacuoles.

Cleavage and Maturation in Protein Storage Vacuoles

The final step in ricin biosynthesis occurs within the acidic environment of the protein storage vacuoles. Here, a vacuolar endopeptidase cleaves the linker peptide that connects the A and B chains of proricin.[6] This proteolytic cleavage results in the mature, heterodimeric ricin molecule, consisting of the A and B chains held together by the disulfide bond. The mature ricin is then stored in a crystalline form within these vacuoles until seed germination.

Quantitative Data on Ricin Biosynthesis

The following tables summarize key quantitative data related to the components and products of the ricin biosynthesis pathway.

Table 1: Molecular Characteristics of Ricin Precursors and Mature Chains

| Protein Species | Number of Amino Acids | Molecular Weight (kDa) |

| Preproricin | ~576 | ~64-66 |

| Proricin | ~541 | ~60-64 |

| Ricin A Chain (RTA) | 267 | ~32 |

| Ricin B Chain (RTB) | 262 | ~34 |

Table 2: Ricin Content and Gene Expression in Castor Bean Seeds

| Parameter | Value | Developmental Stage | Reference |

| Ricin Content | 1.9 - 16.0 mg/g of seed | Mature Seeds | [7] |

| Ricin Gene Expression | Peaks at 4-6 days after germination | Germinating Seeds | [8] |

| Ricin Gene Expression | Highest in nucellus and endosperm | Developing Seeds | [8] |

Experimental Protocols

This section provides an overview of key experimental methodologies used to study the ricin biosynthesis pathway.

Isolation and Purification of Ricin from Castor Beans

Objective: To isolate and purify ricin from castor bean seeds for biochemical and structural studies.

Methodology:

-

Defatting of Castor Bean Meal: Ground castor beans are defatted using a solvent such as hexane to remove the oil.

-

Protein Extraction: The defatted meal is extracted with an aqueous buffer to solubilize the proteins, including ricin.

-

Ammonium Sulfate Precipitation: Ricin is precipitated from the crude extract by the gradual addition of ammonium sulfate.

-

Affinity Chromatography: The partially purified ricin is then subjected to affinity chromatography on a column containing a galactose-linked matrix, which specifically binds the ricin B chain.

-

Elution: After washing the column to remove unbound proteins, ricin is eluted using a high concentration of galactose.

-

Gel Filtration Chromatography: A final polishing step using gel filtration chromatography can be employed to separate ricin from any remaining impurities based on size.

In Vitro Transcription and Translation of Preproricin

Objective: To synthesize preproricin in a cell-free system to study its co- and post-translational modifications.

Methodology:

-

Plasmid Construction: The cDNA encoding preproricin is cloned into a suitable expression vector containing a promoter for an RNA polymerase (e.g., T7 or SP6).

-

In Vitro Transcription: The plasmid DNA is used as a template for in vitro transcription using the corresponding RNA polymerase to generate preproricin mRNA.

-

In Vitro Translation: The synthesized mRNA is then translated in a cell-free system, such as rabbit reticulocyte lysate or wheat germ extract, which contains all the necessary components for protein synthesis.

-

Inclusion of Microsomes: To study co-translational modifications, microsomes (vesicles derived from the ER) can be included in the translation reaction. This allows for the translocation of preproricin into the ER lumen, signal peptide cleavage, and glycosylation.

-

Analysis: The synthesized proteins are typically analyzed by SDS-PAGE and autoradiography (if radiolabeled amino acids are used) to observe the different forms of the ricin precursor.[4]

Pulse-Chase Analysis of Ricin Biosynthesis

Objective: To track the movement and processing of ricin precursors through the different compartments of the secretory pathway over time.

Methodology:

-

Cell Labeling (Pulse): Castor bean endosperm tissue or protoplasts are incubated for a short period with a radiolabeled amino acid (e.g., 35S-methionine). During this "pulse," newly synthesized proteins, including preproricin, will incorporate the radioactive label.[5][9]

-

Chase: The radioactive medium is then replaced with a medium containing an excess of the corresponding non-radioactive amino acid. This "chase" prevents further incorporation of the radiolabel, allowing the fate of the labeled proteins to be followed over time.

-

Sample Collection: At various time points during the chase, samples of the cells are collected.

-

Immunoprecipitation: The radiolabeled ricin precursors are specifically isolated from the cell lysates using antibodies that recognize ricin.

-

Analysis: The immunoprecipitated proteins are then analyzed by SDS-PAGE and autoradiography to visualize the different processed forms of ricin and their changes in abundance and molecular weight over time.[9]

Signaling Pathways Regulating Ricin Biosynthesis

The expression of seed storage proteins, including ricin, is tightly regulated by complex signaling networks that integrate developmental cues and environmental signals. Two key signaling molecules involved in this regulation are sucrose and abscisic acid (ABA).

Sucrose, the primary transport sugar in plants, not only provides the carbon and energy required for protein synthesis but also acts as a signaling molecule. High levels of sucrose in the developing endosperm can upregulate the expression of genes encoding storage proteins.[10] Similarly, the plant hormone ABA plays a crucial role in seed maturation and the accumulation of storage reserves. ABA signaling pathways can activate transcription factors that bind to specific cis-acting elements in the promoters of storage protein genes, thereby enhancing their transcription.[11][12] While the precise signaling cascade for ricin is not fully elucidated, it is likely to involve a network of transcription factors that are responsive to both sucrose and ABA levels.

Conclusion

The biosynthesis of ricin in castor beans is a highly orchestrated process involving multiple cellular compartments and a series of precise enzymatic modifications. A thorough understanding of this pathway is fundamental for both mitigating the risks associated with ricin toxicity and harnessing its potential for therapeutic applications. This technical guide has provided a detailed overview of the key steps in ricin biosynthesis, supported by quantitative data, experimental protocols, and visualizations of the underlying cellular and signaling pathways. It is our hope that this resource will facilitate further research into this fascinating and important plant toxin.

References

- 1. What do transcription factors interact with? - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. In vitro Cleavage Assays Using Purified Recombinant Drosophila Caspases for Substrate Screening - PMC [pmc.ncbi.nlm.nih.gov]

- 4. files.core.ac.uk [files.core.ac.uk]

- 5. Pulse-chase analysis for studies of MHC class II biosynthesis, maturation, and peptide loading - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Proteomic profile of the nucellus of castor bean (Ricinus communis L.) seeds during development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. documentsdelivered.com [documentsdelivered.com]

- 8. Selection and validation of castor bean (Ricinus communis) reference genes for quantitative PCR (RT-qPCR) in developing and germinating seeds and expression pattern of four ricin-family genes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Radioactive Pulse-Chase Analysis and Immunoprecipitation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Isolation and fractionation of the endoplasmic reticulum from castor bean (Ricinus communis) endosperm for proteomic analyses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Quantitative Proteomic Analysis of Castor (Ricinus communis L.) Seeds During Early Imbibition Provided Novel Insights i… [ouci.dntb.gov.ua]

An In-depth Technical Guide to the Cellular Uptake and Intracellular Trafficking of Ricin

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular mechanisms governing the cellular entry and intracellular journey of ricin, a potent plant toxin. The information presented herein is intended to serve as a valuable resource for researchers investigating toxinology, cellular biology, and for professionals engaged in the development of therapeutics and diagnostics targeting ricin.

Introduction to Ricin

Ricin, a type 2 ribosome-inactivating protein (RIP) extracted from the seeds of the castor oil plant (Ricinus communis), is a highly potent toxin. It consists of two polypeptide chains, the A chain (RTA) and the B chain (RTB), linked by a single disulfide bond. The B chain is a lectin that binds to galactose and N-acetylgalactosamine residues on the surface of eukaryotic cells, facilitating the toxin's entry. The A chain possesses N-glycosidase activity, which catalytically and irreversibly inactivates ribosomes, leading to the cessation of protein synthesis and subsequent cell death. A single molecule of RTA that reaches the cytosol is capable of inactivating approximately 1500 ribosomes per minute, highlighting its extreme toxicity.[1][2]

Cellular Uptake of Ricin

The initial and critical step in ricin's cytotoxic action is its binding to the cell surface and subsequent internalization. This process is mediated by the ricin B chain and involves multiple endocytic pathways.

Binding to Cell Surface Receptors

The RTB binds to a wide array of cell surface glycoproteins and glycolipids that terminate in β-1,4-linked galactose or N-acetylgalactosamine residues.[1] This broad receptor availability explains ricin's ability to intoxicate a wide variety of cell types. Additionally, the mannose-type glycans on the ricin molecule can bind to mannose receptors, which are expressed on cells such as macrophages and liver endothelial cells. The number of potential ricin binding sites on a cell surface is extensive, with estimates of 10⁶ to 10⁸ molecules per cell. For example, HeLa cells are reported to have approximately 3 x 10⁷ ricin-binding sites per cell.[3]

Endocytic Pathways

Following binding, ricin is internalized through various endocytic mechanisms. The promiscuous nature of its binding allows it to hijack multiple entry routes operating within a target cell. The primary pathways implicated in ricin uptake include:

-

Clathrin-dependent endocytosis: This is a major route of entry for many receptor-bound ligands.

-

Clathrin-independent endocytosis: This includes pathways such as caveolae-mediated endocytosis and macropinocytosis.

The contribution of each pathway can vary depending on the cell type and the specific receptors to which ricin binds.

Intracellular Trafficking of Ricin

Once internalized, ricin embarks on a complex journey through the endomembrane system, culminating in the translocation of the A chain into the cytosol. This retrograde transport pathway is a crucial aspect of its toxicity.

Endosomal Sorting

After endocytosis, ricin is delivered to early endosomes. From this sorting hub, the majority of the internalized toxin is either recycled back to the cell surface or trafficked to late endosomes and subsequently to lysosomes for degradation. However, a small but significant fraction, estimated to be around 5% of the endocytosed ricin, is sorted for retrograde transport to the trans-Golgi network (TGN).[3][4][5] This minor fraction is responsible for the toxin's cytotoxic effects.

Retrograde Transport to the Endoplasmic Reticulum

From the TGN, ricin moves in a retrograde fashion through the Golgi apparatus to the endoplasmic reticulum (ER). This transport step is essential for the subsequent translocation of the A chain. While the precise mechanisms are still under investigation, it is known that ricin does not possess a canonical KDEL ER-retrieval signal. Instead, the RTB can bind to the ER-resident chaperone calreticulin, which may facilitate its transport from the Golgi to the ER.

Translocation of the A Chain to the Cytosol

Upon reaching the ER lumen, the disulfide bond linking the A and B chains is reduced, a process catalyzed by protein disulfide isomerase (PDI). The liberated RTA is then believed to co-opt the ER-associated degradation (ERAD) pathway to retro-translocate across the ER membrane into the cytosol. The RTA is thought to mimic a misfolded protein, allowing it to be recognized and transported by the Sec61 translocon. Once in the cytosol, a portion of the RTA molecules refold into their active conformation, avoiding complete degradation by the proteasome, and proceed to inactivate ribosomes.

Quantitative Data on Ricin Uptake and Trafficking

The following tables summarize key quantitative parameters related to the cellular uptake and intracellular trafficking of ricin.

| Parameter | Value | Cell Type/System | Reference(s) |

| Binding Affinity (Kd) | |||

| Ricin to cell surface receptors | 2.55 to 36.27 nM (for monoclonal antibodies binding to RTB) | Hybridoma clones | [6] |

| Binding Sites | |||

| Number of ricin binding sites | 10⁶ - 10⁸ per cell | General estimate | [3] |

| 3 x 10⁷ per cell | HeLa cells | [3] | |

| Internalization and Trafficking | |||

| Percentage of internalized ricin reaching the trans-Golgi network (TGN) | ~5% | BHK-21 cells | [4][5] |

| Catalytic Activity | |||

| Ribosome inactivation rate by RTA | ~1500 ribosomes/minute | Cell-free system | [1][6] |

| Parameter | Value | Cell Type/System | Reference(s) |

| Cytotoxicity (IC50) | |||

| Ricin | 0.4 ng/mL (after 24h) | Vero cells | [7] |

| 0.1 ng/mL (after 42h) | Vero cells | [7] | |

| Ricin Agglutinin | 30 ng/mL (after 24h) | Vero cells | [7] |

| 6.7 ng/mL (after 42h) | Vero cells | [7] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to study the cellular uptake and intracellular trafficking of ricin.

Ricin Cytotoxicity Assay (MTT Assay)

This protocol is used to determine the concentration of ricin that causes a 50% reduction in cell viability (IC50).

Materials:

-

Vero cells (or other suitable cell line)

-

96-well cell culture plates

-

Complete cell culture medium

-

Ricin stock solution

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed Vero cells into a 96-well plate at a density of 1 x 10⁴ cells per well in 100 µL of complete medium. Incubate for 18-24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.

-

Toxin Treatment: Prepare serial dilutions of ricin in complete medium. Remove the old medium from the cells and add 100 µL of the ricin dilutions to the respective wells. Include a control well with medium only (no ricin). Incubate for the desired time period (e.g., 24, 48, or 72 hours). For a 2-hour pulse, treat the cells with ricin for 2 hours, then wash the cells with fresh medium and incubate for a further 20 hours.[8]

-

MTT Addition: After the incubation period, add 10 µL of MTT solution to each well. Incubate for 4 hours at 37°C.

-

Solubilization: After the 4-hour incubation, add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each ricin concentration relative to the untreated control cells. Plot the percentage of viability against the logarithm of the ricin concentration to determine the IC50 value.

Immunofluorescence Staining for Ricin Trafficking

This protocol allows for the visualization of ricin's intracellular localization and its co-localization with specific organelle markers.

Materials:

-

Cells grown on glass coverslips

-

Ricin (or fluorescently labeled ricin, e.g., ricin-FITC)

-

Phosphate-buffered saline (PBS)

-

Fixation solution (e.g., 4% paraformaldehyde in PBS)

-

Permeabilization solution (e.g., 0.1% Triton X-100 in PBS)

-

Blocking solution (e.g., 5% BSA in PBS)

-

Primary antibodies (e.g., anti-ricin antibody, anti-GM130 for cis-Golgi, anti-TGN46 for trans-Golgi, anti-calreticulin for ER)

-

Fluorophore-conjugated secondary antibodies

-

DAPI (for nuclear staining)

-

Mounting medium

-

Confocal microscope

Procedure:

-

Cell Treatment: Incubate cells grown on coverslips with a specific concentration of ricin (e.g., 100 ng/mL) for various time points (e.g., 30 min, 1h, 2h) at 37°C.

-

Fixation: Wash the cells three times with PBS and then fix with 4% paraformaldehyde for 15 minutes at room temperature.

-

Permeabilization: Wash the cells three times with PBS and then permeabilize with 0.1% Triton X-100 in PBS for 10 minutes.

-

Blocking: Wash the cells three times with PBS and then block with 5% BSA in PBS for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the cells with the primary antibodies (diluted in blocking solution) overnight at 4°C. Use an anti-ricin antibody to detect the toxin and antibodies against organelle markers for co-localization studies.

-

Secondary Antibody Incubation: Wash the cells three times with PBS and then incubate with the appropriate fluorophore-conjugated secondary antibodies (diluted in blocking solution) for 1 hour at room temperature in the dark.

-

Nuclear Staining: Wash the cells three times with PBS and then stain with DAPI for 5 minutes.

-

Mounting and Imaging: Wash the cells three times with PBS, mount the coverslips onto glass slides using mounting medium, and visualize using a confocal microscope.

Endocytosis Inhibition Assay

This protocol is used to investigate the involvement of specific endocytic pathways in ricin uptake by using chemical inhibitors.

Materials:

-

Cells seeded in 96-well plates

-

Ricin

-

Endocytosis inhibitors (e.g., chlorpromazine for clathrin-mediated endocytosis, genistein for caveolae-mediated endocytosis, brefeldin A for Golgi disruption)

-

MTT assay reagents (as described in 5.1)

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate as described for the cytotoxicity assay.

-

Inhibitor Pre-incubation: Pre-incubate the cells with the desired concentration of the inhibitor for a specific time (e.g., 10 µg/mL chlorpromazine for 2 hours, 400 µmol/L genistein for 2 hours, or 5 µg/mL brefeldin A for 30 minutes).[9] It is crucial to perform a dose-response curve for each inhibitor to determine the optimal non-toxic concentration.

-

Ricin Treatment: After pre-incubation, add ricin to the wells (in the continued presence of the inhibitor) at a concentration close to its IC50. Incubate for a time period sufficient to observe cytotoxicity.

-

Cytotoxicity Assessment: Perform an MTT assay as described in section 5.1 to determine the cell viability.

-

Data Analysis: Compare the cell viability in the presence of the inhibitor and ricin to the viability with ricin alone. A significant increase in cell viability in the presence of an inhibitor suggests that the targeted pathway is involved in ricin uptake and/or trafficking.

Visualizations of Pathways and Workflows

The following diagrams, generated using the Graphviz DOT language, illustrate the key pathways and experimental workflows described in this guide.

Caption: The intracellular trafficking pathway of ricin from the cell surface to the cytosol.

Caption: A typical workflow for determining ricin cytotoxicity using the MTT assay.

Caption: The workflow for immunofluorescence staining to visualize intracellular ricin.

References

- 1. researchgate.net [researchgate.net]

- 2. Methods to Characterize Ricin for the Development of Reference Materials - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Retrograde transport of mutant ricin to the endoplasmic reticulum with subsequent translocation to cytosol - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Estimation of the amount of internalized ricin that reaches the trans- Golgi network - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Real-Time Cytotoxicity Assay for Rapid and Sensitive Detection of Ricin from Complex Matrices - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. The Use of Inhibitors to Study Endocytic Pathways of Gene Carriers: Optimization and Pitfalls - PMC [pmc.ncbi.nlm.nih.gov]

The Role of the Ricin B Chain in Galactose Binding: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Ricin, a potent toxin isolated from the castor bean (Ricinus communis), is a heterodimeric protein composed of a catalytic A chain (RTA) and a lectin B chain (RTB). The B chain is paramount to the toxin's cytotoxicity, mediating its attachment to the cell surface through specific interactions with galactose and N-acetylgalactosamine residues on glycoproteins and glycolipids. This initial binding event is the critical first step in a cascade that leads to the internalization of the toxin, retrograde transport to the endoplasmic reticulum, and ultimately, the enzymatic inactivation of ribosomes by the A chain, causing cell death. A thorough understanding of the molecular mechanisms governing the RTB-galactose interaction is therefore fundamental for the development of effective antitoxins and therapeutics against ricin poisoning. This guide provides a comprehensive technical overview of the structural basis, binding kinetics, and experimental methodologies used to investigate the pivotal role of the ricin B chain in galactose binding.

Structural Basis of Galactose Recognition

The ricin B chain is a 32 kDa protein that folds into two homologous globular domains, each possessing a galactose-binding site.[1] These two primary binding sites are located approximately 70 Å apart, allowing for multivalent interactions with cell surface glycans.[2] Evidence from biochemical and mutational analyses also suggests the existence of a third, lower-affinity galactose-binding site.[3][4]

Each galactose-binding site is a shallow cleft.[5] X-ray crystallography studies have revealed the precise atomic interactions that confer specificity. Key amino acid residues within these sites form a network of hydrogen bonds with the hydroxyl groups of the galactose molecule.

Key Amino Acids in Galactose Binding Sites:

| Binding Site | Key Residues | Role in Binding |

| Site 1 (1α subdomain) | Asp22, Asn46, Trp37 | Asp22 and Asn46 form direct hydrogen bonds with the galactose hydroxyls. Trp37 provides a hydrophobic platform for the sugar ring. |

| Site 2 (2γ subdomain) | Asp234, Asn255, Tyr248 | Asp234 and Asn255 are crucial for hydrogen bonding with galactose. Tyr248 contributes to the binding affinity through stacking interactions with the sugar.[6] |

Mutations in these key residues have been shown to significantly reduce or abolish the galactose-binding capacity of RTB and, consequently, the overall toxicity of the ricin holotoxin.[7]

Quantitative Analysis of Ricin B Chain-Galactose Interactions

The affinity of the ricin B chain for galactose and its derivatives has been quantified using various biophysical techniques. The interaction with simple galactose is of relatively low affinity, but the avidity of RTB for multivalent glycans, such as those found on the cell surface glycoprotein asialofetuin, is significantly higher. This multivalency is a key factor in the potent biological activity of the toxin.

Table 1: Binding Affinities of Ricin and Ricin B Chain to Galactose-Containing Ligands

| Ligand | Analyte | Technique | Dissociation Constant (Kd) / IC50 | Reference |

| Asialofetuin | Ricin | SPR | IC50 ≈ 1.5 µg/mL | [8] |

| Lactose-derivatized BSA | Ricin | SPR | IC50 ≈ 0.5 µg/mL | [8] |

| GM1, GD1b, Asialo-GM1 | Ricin B Chain | SPR | Ka ≈ 0.3x10⁶–1.0x10⁷ M⁻¹ | [9] |

| Lactose | Ricin | Inhibition Assay | IC50 = 0.74 mM | [10] |

| Galactose | Ricin | Inhibition Assay | IC50 = 1.39 mM | [10] |

Experimental Protocols

Site-Directed Mutagenesis of Ricin B Chain

Site-directed mutagenesis is a powerful technique to investigate the contribution of specific amino acid residues to the galactose-binding function of RTB.

Objective: To introduce point mutations in the cDNA of RTB to alter key amino acids in the galactose-binding sites and assess the impact on binding affinity and cytotoxicity.

Methodology:

-

Template Preparation: A plasmid containing the full-length cDNA of the ricin B chain is used as the template.

-

Primer Design: Oligonucleotide primers containing the desired mutation are designed. These primers should be complementary to the template DNA and flank the site of the desired mutation.

-

PCR Amplification: A high-fidelity DNA polymerase is used to amplify the entire plasmid, incorporating the mutagenic primers. This results in a linear, double-stranded DNA product containing the desired mutation.

-

Template Removal: The parental, non-mutated template DNA is digested using the restriction enzyme DpnI, which specifically cleaves methylated and hemimethylated DNA. The PCR-synthesized DNA is unmethylated and remains intact.

-

Ligation and Transformation: The linear, mutated plasmid is circularized by ligation and then transformed into competent E. coli for propagation.

-

Sequence Verification: The entire coding region of the mutated RTB gene is sequenced to confirm the presence of the desired mutation and the absence of any unintended mutations.

-

Protein Expression and Purification: The mutated RTB is then expressed in a suitable system (e.g., Xenopus oocytes or insect cells) and purified for subsequent binding and cytotoxicity assays.[3][10]

Surface Plasmon Resonance (SPR) for Kinetic Analysis

SPR is a label-free technique that allows for the real-time monitoring of biomolecular interactions, providing kinetic and affinity data.

Objective: To determine the association (ka), dissociation (kd), and equilibrium dissociation constant (Kd) of the interaction between RTB and galactose-containing ligands.

Methodology:

-

Sensor Chip Preparation: A sensor chip (e.g., a CM5 chip) is activated, and a ligand (e.g., asialofetuin or a synthetic glycan) is immobilized on the sensor surface.[2]

-

Analyte Preparation: A series of concentrations of the analyte (purified wild-type or mutant RTB) are prepared in a suitable running buffer (e.g., HBS-EP).[8]

-

Binding Measurement: The analyte solutions are injected over the sensor surface at a constant flow rate. The binding of the analyte to the immobilized ligand is detected as a change in the refractive index, which is proportional to the mass bound to the surface. This is recorded in a sensorgram.

-

Dissociation Measurement: After the association phase, the running buffer is flowed over the sensor surface to monitor the dissociation of the analyte from the ligand.

-

Regeneration: The sensor surface is regenerated by injecting a solution that disrupts the interaction (e.g., a low pH buffer or a high concentration of free galactose) to prepare for the next binding cycle.[2]

-

Data Analysis: The sensorgrams are fitted to a suitable binding model (e.g., a 1:1 Langmuir binding model) to calculate the kinetic parameters (ka, kd) and the affinity (Kd).

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat changes associated with a binding event, providing a complete thermodynamic profile of the interaction.

Objective: To determine the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH) and entropy (ΔS) of the interaction between RTB and galactose-containing ligands.

Methodology:

-

Sample Preparation: The purified RTB is placed in the sample cell, and the galactose-containing ligand is loaded into the titration syringe. Both are in the same buffer to minimize heats of dilution.

-

Titration: A series of small injections of the ligand are made into the sample cell.

-

Heat Measurement: The heat released or absorbed during each injection is measured by the instrument.

-

Data Analysis: The integrated heat data is plotted against the molar ratio of the ligand to the protein. This binding isotherm is then fitted to a binding model to determine the thermodynamic parameters of the interaction.

Cytotoxicity Assay

This assay measures the biological consequence of altered galactose binding by assessing the ability of ricin holotoxins containing mutant RTB to kill cells.

Objective: To determine the concentration of wild-type or mutant ricin required to kill 50% of a cell population (IC50).

Methodology:

-

Cell Culture: A suitable cell line (e.g., Vero or HeLa cells) is cultured in 96-well plates.[11][12]

-

Toxin Treatment: The cells are treated with a range of concentrations of the wild-type or mutant ricin holotoxin.

-

Incubation: The cells are incubated with the toxin for a defined period (e.g., 24-48 hours).

-

Viability Assessment: Cell viability is assessed using a colorimetric assay (e.g., MTT or XTT) or a luminescence-based assay (e.g., CellTiter-Glo), which measures metabolic activity or ATP content, respectively.[12][13]

-

Data Analysis: The cell viability data is plotted against the toxin concentration, and the IC50 value is calculated from the dose-response curve. A higher IC50 value for a mutant indicates reduced cytotoxicity.

Visualizations

Ricin Retrograde Transport Pathway

The binding of the ricin B chain to cell surface galactosides initiates a complex process of internalization and intracellular trafficking.

Caption: Ricin's journey from cell surface to ribosome inactivation.

Experimental Workflow for Analyzing Ricin B Chain-Glycan Interactions

A typical workflow for characterizing the interaction between the ricin B chain and a specific glycan involves several key steps, from protein production to detailed biophysical analysis.

Caption: Workflow for characterizing RTB-glycan interactions.

Conclusion

The interaction between the ricin B chain and cell surface galactose is a highly specific and crucial event that dictates the toxin's entry into the cell and its subsequent cytotoxic effects. A multi-faceted approach, combining structural biology, biophysical techniques, and cell-based assays, has been instrumental in elucidating the molecular details of this interaction. This knowledge is not only critical for understanding the pathogenesis of ricin intoxication but also provides a rational basis for the design of novel therapeutics. By targeting the RTB-galactose binding, it is possible to develop inhibitors that can effectively block the initial step of ricin's toxic cascade, offering a promising avenue for the development of life-saving countermeasures. Continued research in this area will undoubtedly lead to a deeper understanding of lectin-carbohydrate interactions and pave the way for new strategies to combat this deadly toxin.

References

- 1. vectorlabs.com [vectorlabs.com]

- 2. SPR analysis of ricin binding to plasma membranes isolated from NIH 3T3 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Mutational analysis of the galactose binding ability of recombinant ricin B chain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Sites of vulnerability on ricin B chain revealed through epitope mapping of toxin-neutralizing monoclonal antibodies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. cg.tuwien.ac.at [cg.tuwien.ac.at]

- 6. researchgate.net [researchgate.net]

- 7. Cell surface and intracellular functions for ricin galactose binding - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. bioconductor.org [bioconductor.org]

- 10. researchgate.net [researchgate.net]

- 11. Sensitive Detection and Differentiation of Biologically Active Ricin and Abrin in Complex Matrices via Specific Neutralizing Antibody-Based Cytotoxicity Assay [mdpi.com]

- 12. Real-Time Cytotoxicity Assay for Rapid and Sensitive Detection of Ricin from Complex Matrices - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

Enzymatic Activity of Ricin A Chain on Ribosomes: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth examination of the enzymatic activity of the Ricin Toxin A chain (RTA) on eukaryotic ribosomes. It covers the molecular mechanism of action, kinetic data, detailed experimental protocols, and the cellular consequences of ribosome inactivation, offering a comprehensive resource for professionals in toxicology, molecular biology, and therapeutic development.

Introduction: Ricin Toxin

Ricin is a highly potent cytotoxic protein, classified as a type 2 ribosome-inactivating protein (RIP), produced in the seeds of the castor oil plant, Ricinus communis.[1][2] It is a heterodimeric protein composed of two polypeptide chains, the A chain (RTA) and the B chain (RTB), linked by a single disulfide bond.[2][3][4]

-

Ricin Toxin B Chain (RTB): A lectin that binds to galactose and N-acetylgalactosamine residues on the surface of eukaryotic cells, facilitating the toxin's entry through endocytosis.[5][6]

-

Ricin Toxin A Chain (RTA): An enzyme with highly specific RNA N-glycosidase activity that, once in the cytosol, catalytically inactivates ribosomes, leading to an irreversible halt in protein synthesis and subsequent cell death.[1][6]

After binding to the cell surface, the ricin holotoxin is internalized and undergoes retrograde transport through the Golgi apparatus to the endoplasmic reticulum (ER).[2] Within the ER lumen, the disulfide bond linking RTA and RTB is reduced, liberating the RTA.[7] The free RTA is then thought to be retro-translocated into the cytosol, mimicking a misfolded protein to utilize the ER-associated degradation (ERAD) pathway, where it refolds into its catalytic conformation and targets the ribosomes.[2]

The Core Enzymatic Mechanism of Ricin A Chain

The toxicity of ricin is attributed to the enzymatic activity of RTA, which functions as a highly specific RNA N-glycosidase.[8]

The Target: The Sarcin-Ricin Loop

RTA targets a single, universally conserved adenine residue within the 28S ribosomal RNA (rRNA) of the large 60S ribosomal subunit.[1][5] In rat 28S rRNA, this specific target is Adenine-4324 (A4324).[9][10] This adenine is located within a highly conserved GAGA tetraloop sequence in a region known as the sarcin-ricin loop (SRL).[5][11] The SRL is a critical component of the ribosome's GTPase-associated center (GAC), which is essential for the binding of translation elongation factors.[1][12]

The Catalytic Action: Depurination

RTA catalyzes the hydrolytic cleavage of the N-glycosidic bond linking the adenine base (A4324) to the ribose sugar of the RNA backbone.[8][11] This reaction releases the free adenine base, leaving an apurinic (abasic) site in the rRNA while the phosphodiester backbone remains intact.[5][9] This enzymatic removal of a purine base is known as depurination.[13]

The key amino acid residues in the active site of RTA involved in catalysis include Tyr80, Tyr123, Glu177, and Arg180.[5] The proposed mechanism involves:

-

The SRL substrate binds to the RTA active site, with the target adenine stacking against Tyr80 and Tyr123.[5]

-

Arg180 protonates the N-3 position of the adenine ring, which facilitates the cleavage of the N-glycosidic bond.[5]

-

The departure of the adenine base leaves a stabilized oxycarbonium ion on the ribose, a transition state stabilized by the carboxylate group of Glu177.[5][14]

-

A water molecule, activated by the protonation event, attacks the ribose carbonium ion, resulting in a neutral ribose and completing the hydrolysis.[5]

A single RTA molecule is remarkably efficient, capable of inactivating approximately 1,500 to 2,000 ribosomes per minute, a rate near the diffusion limit, signifying catalytic perfection.[2][6][15][16] This depurination event prevents the binding of eukaryotic elongation factors eEF-1 and eEF-2, thereby irreversibly inhibiting protein synthesis and triggering apoptosis.[6][15]

The Role of the Ribosomal Stalk

The catalytic efficiency of RTA on intact ribosomes is dramatically higher—over 80,000-fold—than on naked 28S rRNA.[17][18] This enhancement is due to the interaction between RTA and ribosomal proteins, particularly the proteins of the ribosomal stalk (P-proteins P0, P1, and P2).[1][3] The stalk acts as a recruitment site, anchoring RTA to the ribosome and guiding it toward the SRL, which significantly accelerates the depurination activity.[1][18]

Quantitative Data on RTA Enzymatic Activity

The catalytic parameters of RTA vary depending on the substrate. The enzyme shows a much higher turnover rate on intact ribosomes compared to naked rRNA or synthetic RNA oligonucleotides.

Table 1: Kinetic Parameters of Ricin A Chain (RTA)

| Substrate | Km (µM) | kcat (min⁻¹) | kcat/Km (M⁻¹s⁻¹) | Reference(s) |

|---|---|---|---|---|

| Intact Rat Liver Ribosomes | 2.6 | 1777 | ~4.3 x 10⁷ | [19][17] |

| Rabbit Reticulocyte 80S Ribosomes | ~0.1 | ~1500 | 2.6 x 10⁸ | [16][20] |

| Naked Rat 28S rRNA | 5.8 | - | - | [19][17] |

| Naked E. coli 23S rRNA | 3.3 | - | - | [19][17] |

| Synthetic 19-mer GAGA Tetraloop RNA | 5.7 | 0.01 | - | [11] |

| Synthetic 14-base Stem-Loop RNA | ~5 | 219 | 4.5 x 10⁵ | [21][22] |

| hsDNA | 46.6 | 2000 | 7.1 x 10⁵ |[23] |

Table 2: Inhibition Constants (Ki) of RTA Substrate Analogs

| Inhibitor (in a Stem-Loop RNA context) | Ki (µM) | Reference(s) |

|---|---|---|

| p-nitrophenyl O-riboside analog | 0.34 | [21][22] |

| Formycin A (C-riboside) analog | 9.4 | [21][22] |

| Phenyliminoribitol analog | 0.18 |[21][22] |

Key Experimental Protocols

Protocol: In Vitro Ribosome Inactivation Assay

This assay measures the functional inactivation of ribosomes by assessing their ability to translate a reporter mRNA. A common method uses a rabbit reticulocyte lysate system.[24][25]

Materials:

-

Rabbit Reticulocyte Lysate (commercially available)

-

Recombinant Ricin A Chain (RTA)

-

Reporter mRNA (e.g., Luciferase mRNA, yeast prepro-alpha factor mRNA)[24]

-

Amino acid mixture (containing a radiolabeled amino acid like ³⁵S-Methionine, or reagents for non-radioactive detection)

-

Reaction buffer

Procedure:

-

Reaction Setup: Prepare a reaction mix containing rabbit reticulocyte lysate, amino acid mixture, and reaction buffer.

-

RTA Treatment: Add varying concentrations of RTA to the reaction mixes. Include a no-RTA control. Incubate for a defined period (e.g., 15-30 minutes) at 30°C to allow for ribosome inactivation.

-

Reporter Translation: Add the reporter mRNA to all reaction tubes.

-

Incubation: Incubate for 60-90 minutes at 30°C to allow for translation of the reporter mRNA.

-

Analysis:

-

Radiolabeled: Terminate the reaction and quantify the incorporation of the radiolabeled amino acid into newly synthesized protein using trichloroacetic acid (TCA) precipitation followed by scintillation counting.

-

Luciferase: Measure the luminescence produced by the newly synthesized luciferase enzyme using a luminometer.

-

-

Data Interpretation: Compare the amount of protein synthesized in RTA-treated samples to the control. A decrease in protein synthesis indicates ribosome inactivation.

Protocol: Aniline Cleavage Assay for Depurination Site Detection

This chemical method confirms the specific site of depurination by RTA. The phosphodiester backbone at the resulting abasic site is susceptible to cleavage by aniline at an acidic pH.

Materials:

-

Isolated Ribosomes or total RNA

-

Ricin A Chain (RTA)

-

RNA extraction reagents (e.g., Phenol:Chloroform)

-

Aniline (freshly distilled)

-

Acetic Acid

-

Urea or formamide for denaturing gel electrophoresis

-

Polyacrylamide gel electrophoresis (PAGE) apparatus

Procedure:

-

Depurination Reaction: Incubate isolated ribosomes or RNA with a catalytic amount of RTA. A control sample without RTA is essential.

-

RNA Extraction: Purify the total RNA from the reaction mixture using a standard phenol:chloroform extraction followed by ethanol precipitation.

-

Aniline Treatment: Resuspend the RNA pellet in an aniline buffer (e.g., 1 M aniline, pH 4.5, adjusted with acetic acid). Incubate in the dark at 60°C for 20-30 minutes. This treatment specifically cleaves the RNA backbone at the apurinic site.

-

Sample Preparation: Precipitate the RNA again to remove the aniline. Resuspend the cleaved RNA fragments in a denaturing loading buffer (containing urea or formamide).

-

Gel Electrophoresis: Separate the RNA fragments on a high-resolution denaturing polyacrylamide gel.

-

Visualization: Visualize the RNA fragments using a suitable staining method (e.g., ethidium bromide, SYBR Gold) or by autoradiography if the RNA was end-labeled with ³²P prior to the assay.

-

Data Interpretation: The RTA-treated sample will show a specific cleavage fragment that is absent in the untreated control, corresponding to the size expected from cleavage at the A4324 position of the 28S rRNA.

Cellular Consequences and Signaling

Beyond the direct inhibition of protein synthesis, the damage to ribosomes inflicted by RTA triggers a cellular stress signaling cascade known as the Ribotoxic Stress Response (RSR) .[7][26]

This response involves the activation of mitogen-activated protein kinases (MAPKs), particularly the stress-activated protein kinases (SAPKs) c-Jun N-terminal kinase (JNK) and p38.[7][26] Activation of the RSR can contribute to the induction of apoptosis and the expression of pro-inflammatory cytokines, exacerbating the cellular damage and contributing to the systemic pathology of ricin intoxication.[7][26] Studies have also shown that ricin can activate other pathways, including NF-κB and the NALP3 inflammasome.[7][26]

Conclusion

The enzymatic activity of the ricin A chain is a highly specific and catalytically perfected process that leads to the irreversible inactivation of eukaryotic ribosomes. Its mechanism, involving the N-glycosidic cleavage of a single adenine in the sarcin-ricin loop, is remarkably efficient. Understanding the kinetics, the crucial role of ribosomal proteins in enhancing its activity, and the downstream signaling consequences is vital for the development of effective antitoxins and inhibitors. The protocols and data presented here serve as a foundational resource for researchers aiming to study, detect, or counteract the potent cytotoxic effects of this toxin.

References

- 1. How Ricin Damages the Ribosome - PMC [pmc.ncbi.nlm.nih.gov]

- 2. proteopedia.org [proteopedia.org]

- 3. Toxicity of ricin A chain is reduced in mammalian cells by inhibiting its interaction with the ribosome - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Ricin - Wikipedia [en.wikipedia.org]

- 6. mdpi.com [mdpi.com]

- 7. Ricin and Shiga Toxins: Effects on Host Cell Signal Transduction - PMC [pmc.ncbi.nlm.nih.gov]

- 8. RNA N-glycosidase activity of ricin A-chain. Mechanism of action of the toxic lectin ricin on eukaryotic ribosomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. The mechanism of action of ricin and related toxic lectins on eukaryotic ribosomes. The site and the characteristics of the modification in 28 S ribosomal RNA caused by the toxins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Ribosome Depurination Is Not Sufficient for Ricin-Mediated Cell Death in Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Ribosomal RNA identity elements for ricin A-chain recognition and catalysis. Analysis with tetraloop mutants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. RIPpore: A Novel Host-Derived Method for the Identification of Ricin Intoxication through Oxford Nanopore Direct RNA Sequencing - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. mdpi.com [mdpi.com]

- 17. researchgate.net [researchgate.net]

- 18. Crystal Structure of Ribosome-Inactivating Protein Ricin A Chain in Complex with the C-Terminal Peptide of the Ribosomal Stalk Protein P2 [mdpi.com]

- 19. The RNA N-glycosidase activity of ricin A-chain. The characteristics of the enzymatic activity of ricin A-chain with ribosomes and with rRNA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Detecting Ricin: A Sensitive Luminescent Assay for Ricin A-chain Ribosome Depurination Kinetics - PMC [pmc.ncbi.nlm.nih.gov]

- 21. pubs.acs.org [pubs.acs.org]

- 22. Ricin A-chain: kinetics, mechanism, and RNA stem-loop inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. An Electrochemical Approach to Follow and Evaluate the Kinetic Catalysis of Ricin on hsDNA - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Ribosome inactivation by ricin A chain: a sensitive method to assess the activity of wild-type and mutant polypeptides - PMC [pmc.ncbi.nlm.nih.gov]

- 25. embopress.org [embopress.org]

- 26. researchgate.net [researchgate.net]

The Enduring Threat: A Technical Review of Ricin's Historical Use as a Bioweapon

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Ricin, a potent toxalbumin derived from the beans of the castor plant (Ricinus communis), stands as a persistent threat in the realm of biological weapons. Its high toxicity, the global availability of castor beans, and the relative simplicity of its extraction process contribute to its appeal for malicious use.[1] Classified as a Category B bioterrorism agent by the U.S. Centers for Disease Control and Prevention (CDC), ricin has been explored by state-level military programs and employed in targeted assassinations, making it a subject of significant interest for security, research, and pharmaceutical development.[1][2] This guide provides a technical overview of ricin's history as a bioweapon, its mechanism of action, quantitative toxicological data, and the experimental protocols used for its isolation and identification.

Ricin is a heterodimeric glycoprotein consisting of two polypeptide chains, an A chain (RTA) and a B chain (RTB), linked by a single disulfide bond.[1][3] The B chain is a lectin that facilitates the toxin's entry into a cell by binding to galactose residues on the cell surface, while the A chain is a potent N-glycosidase that inactivates ribosomes, leading to an irreversible cessation of protein synthesis and subsequent cell death.[4][5]

Historical Use and Noteworthy Incidents

While the potential for mass casualties from a large-scale ricin attack is considered lower than that of other agents like anthrax, its history is marked by state-sponsored assassinations and numerous terrorist plots.[3][6] Military interest in ricin dates back to World War I, when the United States investigated its potential use as a toxic dust or as a coating for bullets.[3][7] During World War II, the U.S. and its allies developed a ricin-filled "W-bomb," though it was never deployed.[6] Iraq also admitted to researching and field-testing ricin as a weapon in the 1980s.[2]

The most infamous use of ricin remains the 1978 assassination of Georgi Markov, a Bulgarian dissident living in London.[6] An operative of the Bulgarian secret police used a modified umbrella to inject a tiny platinum-iridium pellet containing ricin into Markov's leg.[6] He died four days later.[8] A similar, non-lethal attack was carried out against another defector, Vladimir Kostov, in Paris.[6] These events underscore ricin's potency when delivered parenterally.

In the decades since, ricin has been the focus of numerous criminal and terrorist plots, often thwarted by law enforcement. These incidents typically involve small-scale, crude preparations intended for targeted attacks or to cause public terror.[6]

| Date | Location | Actor(s) | Method / Plan | Outcome |

| Sep 1978 | London, UK | Bulgarian Secret Service / KGB | Injection via a pellet fired from a modified umbrella. | Assassination of dissident Georgi Markov.[6] |

| Aug 1981 | Virginia, US | Unknown (Suspected KGB) | A ricin-laced pellet was fired into a CIA double agent. | Attempted assassination of Boris Korczak, who survived.[8] |

| 1991 | Minnesota, US | Minnesota Patriots Council (anti-government militia) | Extracted diluted ricin and plotted to kill law enforcement officials. | Plot discovered; four members became the first convicted under the US Biological Weapons Anti-Terrorism Act of 1989. |

| Jan 2003 | London, UK | Al-Qaeda-linked individuals | Alleged plot to produce ricin for an attack on the London Underground. | "Wood Green ricin plot"; arrests made, but no ricin was found, only castor seeds and instructions.[2] |

| Feb 2004 | Washington, D.C., US | Unknown | Ricin powder was discovered in the mailroom of a U.S. Senate office building. | No injuries; mail facilities were shut down for decontamination.[6] |

| Nov 2011 | Georgia, US | Domestic militia members | Plotted to deploy ricin and explosives against government officials and civilians. | FBI arrested four men; trace amounts of ricin were confirmed. |

| Apr 2013 | Washington, D.C., US | Individual | Letters containing ricin were sent to President Barack Obama and a U.S. Senator. | Letters were intercepted; no injuries.[6] |

| Jun 2018 | Cologne, Germany | ISIS Sympathizer | A suspect was found to have produced a significant quantity of ricin for a planned bomb attack. | Plot thwarted by police; 84 mg of ricin was recovered. |

Toxicology and Clinical Manifestations

Ricin's toxicity is highly dependent on the route of exposure. Inhalation and injection are the most potent routes, as they allow the toxin to bypass the digestive tract and rapidly enter circulation.[9] Ingestion is less toxic due to the protein's partial degradation in the gastrointestinal system.[3] Dermal exposure is not considered a significant threat unless the skin is compromised.[9] There is no approved antidote or vaccine for ricin poisoning; treatment is supportive.[1]

Symptoms vary by exposure route. Inhalation can lead to fever, cough, and severe respiratory distress, culminating in fatal pulmonary edema within 36-72 hours.[8] Ingestion causes severe gastrointestinal symptoms, including nausea, vomiting, bloody diarrhea, and abdominal pain, which can progress to multi-organ failure.[8]

The median lethal dose (LD₅₀) highlights the toxin's potency.

| Species | Route of Exposure | Median Lethal Dose (LD₅₀) |

| Human (estimated) | Inhalation / Injection | 3–5 µg/kg[9] |

| Human (estimated) | Ingestion | 1–20 mg/kg[10] |

| Rhesus Macaque | Inhalation | 5.8 µg/kg[11][12] |

| Mouse | Inhalation | 1–3 µg/kg[13] |

| Mouse | Intraperitoneal Injection | ~22 µg/kg[3] |

| Mouse | Oral Ingestion | 20-35 mg/kg[11][13] |

| Rat | Intravenous Injection | 0.35-0.5 µg/kg[10] |

Mechanism of Action and Cellular Pathways

Ricin's cytotoxicity is a multi-step process that involves cellular uptake, intracellular trafficking, and enzymatic inactivation of ribosomes.

-

Cell Binding and Entry : The ricin B chain (RTB) binds to glycoproteins and glycolipids with terminal galactose residues on the cell surface. This binding facilitates the toxin's entry into the cell via endocytosis.[5]

-